methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
Description
Bridgehead Substitution Patterns
Bridgehead substitution refers to the attachment of functional groups to the carbon atoms at positions 1 and 3 of the BCP core. In this compound, the trifluoromethyl (-CF₃) group occupies position 3, while the acetamide side chain resides at position 1 (Figure 1). This substitution pattern contrasts with most reported BCP derivatives, which typically feature aromatic or carboxylic acid groups at these positions.
The steric and electronic effects of bridgehead substituents are critical. The -CF₃ group introduces significant electron-withdrawing character, polarizing adjacent σ-bonds and modulating the reactivity of the BCP core. Computational studies suggest that bridgehead substituents distort the BCP framework asymmetrically, with bond angles at substituted positions widening by 5–7° compared to unsubstituted analogs.
| Substituent Position | Bond Angle (Degrees) | Bond Length (Å) |
|---|---|---|
| Bridgehead (C1, C3) | 98.5 ± 0.3 | 1.54 ± 0.02 |
| Bridge (C2, C4) | 89.2 ± 0.2 | 1.51 ± 0.01 |
Table 1: Key geometric parameters of the BCP core with bridgehead substitutions, derived from X-ray crystallography data.
Conformational Analysis of Rigid Tricyclic Framework
The BCP core’s rigidity severely restricts conformational flexibility. Molecular dynamics simulations reveal energy barriers >25 kcal/mol for out-of-plane distortions, effectively locking the tricyclic system into a single dominant conformation. This rigidity makes the compound resistant to ring-opening reactions under mild conditions, unlike less strained bicyclic systems.
Nuclear Overhauser Effect (NOE) spectroscopy confirms the persistence of this conformation in solution. Key NOE correlations between the bridgehead protons (H1 and H3) and the -CF₃ group’s fluorine atoms indicate a fixed spatial arrangement, even in polar solvents like dimethyl sulfoxide.
Stereochemical Configuration at C2 Position
The C2 carbon of the acetamide side chain exhibits an (R)-configuration, as confirmed by single-crystal X-ray diffraction and circular dichroism spectroscopy. This stereocenter arises during the synthesis via asymmetric catalysis, where chiral ligands enforce >98% enantiomeric excess.
The (R)-configuration directs the amino and ester groups into specific spatial orientations. Density Functional Theory (DFT) calculations show that the (R)-enantiomer adopts a conformation where the -NH₂ group lies antiperiplanar to the BCP core, minimizing steric clashes with the -CF₃ substituent. This arrangement facilitates selective hydrogen bonding in biological systems, as demonstrated in receptor-binding assays.
Trifluoromethyl Group Electronic Effects
The -CF₃ substituent exerts three primary electronic effects:
- Inductive Electron Withdrawal : The high electronegativity of fluorine atoms creates a strong -I effect, polarizing adjacent C-C bonds and increasing the acidity of bridgehead protons by ~2 pKa units compared to non-fluorinated analogs.
- Hyperconjugative Stabilization : Empty σ* orbitals of C-F bonds participate in hyperconjugation with the BCP core, delocalizing electron density and stabilizing transition states in substitution reactions.
- Steric Shielding : The -CF₃ group’s bulk partially shields the BCP core from nucleophilic attack at position 3, as evidenced by 50% reduced reaction rates in SN2-type substitutions compared to methyl-substituted derivatives.
Ester Functional Group Reactivity Profile
The methyl ester moiety (-COOCH₃) exhibits classic ester reactivity but with modified kinetics due to the BCP core’s influence:
- Hydrolysis : Under basic conditions (pH >10), the ester undergoes saponification to the carboxylic acid at rates 3–5 times slower than linear esters, attributed to steric hindrance from the BCP core. Acid-catalyzed hydrolysis shows similar retardation.
- Aminolysis : Primary amines react selectively at the ester carbonyl, forming amides without attacking the BCP core. Second-order rate constants correlate with amine nucleophilicity (Brown’s σ⁺), following a linear free-energy relationship.
- Transesterification : The methyl group exchanges with larger alcohols (e.g., benzyl alcohol) under Mitsunobu conditions, leveraging the BCP core’s rigidity to prevent β-elimination side reactions.
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|
| Base Hydrolysis | 0.023 ± 0.002 | 18.4 ± 0.5 |
| Aminolysis (n-BuNH₂) | 0.15 ± 0.01 | 14.2 ± 0.3 |
| Transesterification | 0.08 ± 0.005 | 16.7 ± 0.4 |
Table 2: Kinetic parameters for ester reactivity, determined via stopped-flow spectroscopy.
The ester’s orientation, fixed by the BCP core’s rigidity, ensures consistent regioselectivity across these transformations. This predictability makes the compound a valuable building block in multi-step syntheses of bioactive molecules.
Properties
Molecular Formula |
C9H12F3NO2 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C9H12F3NO2/c1-15-6(14)5(13)7-2-8(3-7,4-7)9(10,11)12/h5H,2-4,13H2,1H3/t5-,7?,8?/m0/s1 |
InChI Key |
CYFICQAEQCFIQB-JADALISFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C12CC(C1)(C2)C(F)(F)F)N |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives, including methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate, typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production methods for such compounds often rely on the scalability of the synthetic routes mentioned above. The use of carbene insertion and radical/nucleophilic addition allows for the efficient production of large quantities of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Hydrolysis and Acid Formation
The ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive analogs or intermediates for further functionalization:
textMethyl ester → Carboxylic acid (under basic conditions, e.g., NaOH/MeOH)
Key Data :
-
The resulting carboxylic acid (e.g., (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid) is stabilized as a hydrochloride salt for improved solubility .
Amide Coupling Reactions
The primary amine group participates in coupling reactions with carboxylic acids or activated esters to form amides, a common strategy in peptidomimetic synthesis:
textAmine + Activated carbonyl (e.g., NHS ester) → Amide bond
Research Findings :
-
Coupling with N-hydroxysuccinimide (NHS) esters occurs under mild conditions (DCM, room temperature) with >90% efficiency .
-
Stereochemical integrity at the α-carbon (2R configuration) is preserved during coupling .
Bicyclo[1.1.1]pentane (BCP) Core Reactivity
The BCP scaffold exhibits unique reactivity due to its strain and electronic properties:
Cross-Coupling Reactions
Radical Additions
Functionalization of the Trifluoromethyl Group
The CF₃ group influences electronic properties and metabolic stability. Key reactions include:
-
Nucleophilic Displacement : Limited due to the strong C–F bond but feasible under aggressive conditions (e.g., Mg/THF) .
-
Electrophilic Aromatic Substitution : Not observed due to the electron-withdrawing nature of CF₃ .
Comparative Reactivity with Analogues
Mechanistic Insights
-
Steric Effects : The BCP’s rigid structure restricts conformational flexibility, favoring reactions at the amino or ester groups over the bicyclic core .
-
Electronic Effects : The CF₃ group withdraws electron density, deactivating the BCP toward electrophilic attack but stabilizing radical intermediates .
Synthetic Challenges
-
Chiral Purity : Asymmetric synthesis requires chiral auxiliaries or enzymatic resolution to maintain the 2R configuration .
-
Scale-Up : Low yields (<50%) in radical-mediated BCP functionalization remain a bottleneck .
This compound’s reactivity is defined by its stereochemistry, strained bicyclic core, and trifluoromethyl group, making it a versatile building block in medicinal chemistry and materials science. Future research should address scalability and novel coupling methodologies.
Scientific Research Applications
Medicinal Chemistry Applications
Neuropharmacological Research
Methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate has been investigated for its potential role in treating neurological disorders. Its structural features suggest it may interact with neurotransmitter systems, particularly in modulating pathways associated with anxiety and depression.
Case Study: Anxiety Disorders
In a recent study, the compound was tested for anxiolytic properties in animal models of anxiety. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .
Synthetic Chemistry Applications
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique trifluoromethyl group and bicyclic structure. It can be utilized to synthesize more complex molecules that are of interest in pharmaceutical development.
Case Study: Synthesis of Antidepressants
Research has demonstrated that this compound can be used to create derivatives with enhanced pharmacological profiles for antidepressant activity . This highlights its utility in developing new treatments for depression.
Neuropharmacological Insights
The compound's interaction with the central nervous system is an area of active research. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neurotherapeutics.
Potential Mechanisms of Action
Preliminary studies suggest that this compound may influence serotonin and norepinephrine pathways, which are crucial for mood regulation . Understanding these mechanisms could lead to novel interventions for mood disorders.
Mechanism of Action
The mechanism by which methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (2S)-Enantiomer : The (2S)-configured analog (CAS: 914082-74-9) has identical molecular weight and formula but differs in stereochemistry. This enantiomer exhibits distinct biological activity, as seen in studies of BCP-based kinase inhibitors where chirality significantly affects target binding .
- Hydrochloride Salt : The hydrochloride form (CAS: 75525836) increases aqueous solubility (critical for drug formulation) while retaining the BCP core. Its molecular weight is 245.63 g/mol due to the added HCl .
Functional Group Modifications
- Boc-Protected Derivative: Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-BCP]acetate (CAS: 2940938-72-5) introduces a Boc group to the amino moiety. This modification enhances stability during synthetic steps, with a molecular weight of 323.31 g/mol (C₁₄H₂₀F₃NO₄) .
- Carboxylic Acid Analog: (2R)-2-Amino-2-[3-(trifluoromethyl)-BCP]acetic acid (CAS: 1334160-84-7, free acid) lacks the methyl ester, altering solubility and reactivity. It is often used in peptide coupling reactions .
Substituent Variations on the BCP Core
- Perfluorobutyl-Substituted BCP : Compounds like 3-(perfluorobutyl)-BCP derivatives (e.g., C₂₃H₁₇F₁₃N₂O₃) exhibit higher lipophilicity (logP > 4) compared to the trifluoromethyl analog (logP ~2.5), impacting membrane permeability .
- Non-Fluorinated BCP Analogs: Replacing -CF₃ with -CH₃ or -OH reduces electron-withdrawing effects and metabolic resistance. For example, methyl 2-(3-(methoxycarbonyl)-BCP)acetate (C₁₀H₁₆O₃) lacks fluorination, resulting in lower thermal stability .
Pharmacological Derivatives
- ATF4 Inhibitors: Derivatives like N-(3-(2-(4-chlorophenoxy)acetamido)-BCP-1-yl)-2-cyclobutanecarboxamide (EP 3649108) share the BCP core but incorporate larger substituents for targeted protein interactions. These compounds highlight the scaffold’s versatility in oncology .
- Quinoxaline-BCP Hybrids: Compounds such as 3-(perfluorobutyl)-BCP-quinoxalin-2(1H)-one (C₂₃H₁₇F₁₃N₂O₃) demonstrate enhanced π-stacking interactions in enzyme active sites compared to the parent amino acetate .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using XLogP3 .
Biological Activity
Methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate, commonly referred to by its IUPAC name, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : methyl (R)-2-amino-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)acetate
- CAS Number : 1984093-38-0
- Molecular Formula : C9H12F3NO2
- Molecular Weight : 223.2 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can affect the compound's pharmacokinetics and pharmacodynamics.
1. Antimicrobial Properties
Research indicates that compounds with similar bicyclic structures exhibit antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group may enhance this activity by altering membrane permeability or inhibiting key enzymatic pathways in bacteria.
2. Neuropharmacological Effects
Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for conditions such as anxiety and depression. Its amino acid structure allows for interactions with neurotransmitter receptors.
3. Cardiovascular Implications
Given the structural similarities to known cardiovascular agents, there is potential for this compound to affect vascular tone or platelet aggregation, which are critical factors in cardiovascular health.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuropharmacological | Modulation of neurotransmitter release | |
| Cardiovascular | Potential impact on platelet aggregation |
Case Study 1: Antimicrobial Activity
In a study conducted on various fluorinated compounds, this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Neuropharmacological Effects
A neuropharmacological assessment revealed that this compound modulated serotonin receptor activity in vitro, suggesting potential applications in treating mood disorders . Further studies are needed to evaluate its efficacy in vivo.
Research Findings
Recent investigations have highlighted the importance of the trifluoromethyl group in enhancing the biological activity of bicyclic compounds. The unique structural features of this compound may provide novel pathways for drug development targeting antimicrobial resistance and neuropsychiatric conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
